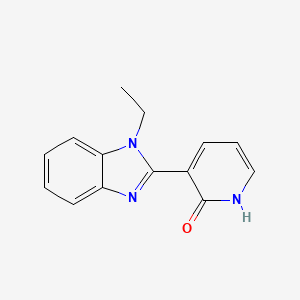

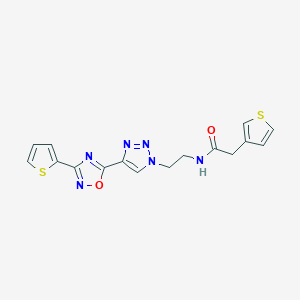

3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-ethyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone, also known as EBP, is a heterocyclic compound that has been widely studied in scientific research. EBP has shown potential therapeutic properties due to its ability to interact with various biological targets.

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Crystallography

Research into the structural aspects of related compounds, such as in the study of Dabigatran etexilate tetrahydrate, highlights the significance of benzimidazole and pyridinone derivatives in crystallography. The study provided detailed analysis on the dihedral angles formed between benzene and pyridine rings with the benzimidazole mean plane, illustrating the compound's potential in elucidating crystal structures and forming hydrogen bonds that link components into layers, which could be essential in designing crystalline materials with specific properties (Hong-qiang Liu et al., 2012).

Antimicrobial and Antioxidant Activities

The synthesis of novel benzothiazole-containing derivatives by reacting 2-aminobenzothiazole derivatives with Pyridine 2-aldehyde and Ethyl acetoacetate, demonstrates the compound's versatility in creating diverse poly-functionalized tri-heterocyclic benzothiazole derivatives. These derivatives have been evaluated for their antibacterial, antioxidant, and antitubercular activities against Mycobacterium tuberculosis H37RV, indicating their potential use in developing new antimicrobial and antioxidant agents (Manoj N. Bhoi et al., 2016).

Anticancer Properties

Research into ruthenium(II) arene complexes with 2-aryldiazole ligands has revealed the anticancer properties of compounds involving benzimidazole derivatives. The study explored the cytotoxic activity of these compounds in various cell lines, establishing structure-activity relationships that are crucial for the development of new anticancer agents. This demonstrates the role of benzimidazole and pyridinone derivatives in medicinal chemistry, particularly in designing compounds with potential anticancer activity (Marta Martínez-Alonso et al., 2014).

Luminescent Materials

The formation of neutral lanthanide carboxylates through the reaction of a segmental ligand with LnIII ions, resulting in triple-stranded dimetallic helicates, underscores the compound's application in creating highly stable and luminescent materials. These materials are stable in water across a broad pH range and exhibit significant luminescence properties, making them candidates for use in sensing, imaging, and light-emitting devices (M. Elhabiri et al., 1999).

HIV-1 Reverse Transcriptase Inhibition

Pyridinone derivatives have been identified as specific inhibitors of human immunodeficiency virus type 1 (HIV-1) reverse transcriptase, with the potential to prevent the spread of HIV-1 infection in cell culture. This highlights the compound's relevance in antiviral research, particularly in developing treatments for HIV-1 by targeting the viral reverse transcriptase enzyme (M. E. Goldman et al., 1991).

Eigenschaften

IUPAC Name |

3-(1-ethylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-2-17-12-8-4-3-7-11(12)16-13(17)10-6-5-9-15-14(10)18/h3-9H,2H2,1H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCTLTZMCGYFQAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666633 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2855725.png)

![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl benzenecarboxylate](/img/structure/B2855727.png)

![N-(4-fluorobenzyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2855729.png)

![N-[3-[5-(Trifluoromethyl)pyrazol-1-yl]phenyl]prop-2-enamide](/img/structure/B2855730.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2855733.png)

![N-(5-(isoxazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2855741.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)acrylamide](/img/structure/B2855742.png)

![3-Methyl-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole](/img/structure/B2855743.png)

![2-[2-(Diphenylmethoxy)acetamido]-2-phenylacetamide](/img/structure/B2855747.png)